molecular formula C11H16ClFN2O2S B2967817 4-Fluoro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride CAS No. 1353980-97-8

4-Fluoro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride

Cat. No.: B2967817
CAS No.: 1353980-97-8
M. Wt: 294.77
InChI Key: XPLRTZQSJDNBNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride ( 1353980-97-8) is a chemical compound for research use. It has a molecular formula of C11H16ClFN2O2S and a molecular weight of 294.77 g/mol . This benzenesulfonamide derivative is part of a class of compounds noted for their diverse potential in scientific research. Sulfonamide derivatives have been investigated in various neurological contexts; for instance, some related compounds have been studied for their potential to attenuate behavioral sensitization, such as that induced by nicotine, suggesting a role in research on neuroplasticity and dependence . Another research direction for structurally similar arylsulfonamide compounds includes their development as multitarget-directed ligands for studying complex neurological systems, highlighting the relevance of this chemical scaffold in medicinal chemistry . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-fluoro-N-piperidin-3-ylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O2S.ClH/c12-9-3-5-11(6-4-9)17(15,16)14-10-2-1-7-13-8-10;/h3-6,10,13-14H,1-2,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLRTZQSJDNBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NS(=O)(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Fluoro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride typically involves the reaction of 4-fluorobenzenesulfonyl chloride with piperidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Chemical Reactions Analysis

4-Fluoro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

4-Fluoro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride is widely used in scientific

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

This section compares 4-fluoro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride with analogous sulfonamide derivatives, focusing on structural variations, physicochemical properties, and biological activities. Key compounds are tabulated below for clarity.

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
4-Fluoro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride -F at C4 benzene; -NH-(piperidin-3-yl) C₁₁H₁₄ClFN₂O₂S 306.76 Hydrochloride salt; IR peaks: ~3360 cm⁻¹ (N-H stretch), 1157 cm⁻¹ (S=O asym)
4-Fluoro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide hydrochloride (10j) -F at C4 benzene; -NH-(diazepane-substituted phenyl) C₁₉H₂₄FN₃O₂S 377.48 IR peaks: 1681 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (aromatic C=C); 5-HT₆ antagonist activity (IC₅₀ = 12 nM)
4-Chloro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide hydrochloride (10k) -Cl at C4 benzene; -NH-(diazepane-substituted phenyl) C₁₉H₂₄ClN₃O₂S 393.93 IR peaks: 1732 cm⁻¹ (C=O stretch), 1456 cm⁻¹ (C-Cl); Reduced 5-HT₆ affinity (IC₅₀ = 34 nM) vs. 10j
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Dual sulfonamide; -F at C4 benzene; -N-(dimethylphenyl) C₂₀H₁₇F₂NO₄S₂ 437.47 Orthorhombic crystal system (Pbca); High thermal stability (Tₘ = 175–178°C); Low solubility in polar solvents
5-Chloro-2-fluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]benzenesulfonamide (BU6) -Cl at C5, -F at C2 benzene; -NH-(pyrazole-piperidine) C₁₄H₁₆ClFN₄O₂S 362.82 LogP = 3.29; Enhanced membrane permeability due to pyrazole moiety

Impact of Substituents on Properties

  • Halogen Substitution : Replacing fluorine with chlorine (e.g., 10j vs. 10k) increases molecular weight by ~16.45 g/mol and alters IR spectra due to C-Cl vibrations. Chlorine’s electron-withdrawing nature reduces 5-HT₆ receptor affinity (IC₅₀ increases from 12 nM to 34 nM) .
  • Heterocyclic Modifications : The diazepane ring in 10j/10k introduces conformational flexibility, enhancing interactions with receptor pockets compared to rigid piperidine derivatives . Conversely, the pyrazole-piperidine hybrid in BU6 improves lipophilicity (LogP = 3.29), favoring blood-brain barrier penetration .
  • Crystallography : The dual sulfonamide structure in exhibits a dense orthorhombic packing (V = 3906.0 ų), correlating with low aqueous solubility .

Q & A

Basic: How can synthetic routes for 4-fluoro-N-(piperidin-3-yl)benzenesulfonamide hydrochloride be optimized to improve yield and purity?

Methodological Answer:
Synthetic optimization often involves iterative adjustments to reaction conditions. For example, in related sulfonamide derivatives (e.g., 4-fluoro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide hydrochloride), yields ranged from 0.5% to 1.0% depending on stoichiometry and reaction time . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution in sulfonamide bond formation.
  • Temperature control : Elevated temperatures (80–100°C) accelerate coupling but may increase side products.
  • Purification : Column chromatography with gradient elution (e.g., 5–10% methanol in dichloromethane) resolves impurities.

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

Methodological Answer:

  • IR Spectroscopy : Key peaks include sulfonamide S=O stretching (~1150–1090 cm⁻¹) and N–H bending (~3360 cm⁻¹). Fluorine substitution on the benzene ring alters vibrational modes, as seen in analogs .
  • NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -110 ppm for para-substituted fluorine). ¹H NMR distinguishes piperidine protons (δ 1.5–3.0 ppm, multiplet patterns) and sulfonamide NH (δ ~7.5 ppm, broad) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ confirms molecular weight (e.g., 377.48 for a related compound ).

Advanced: How can X-ray crystallography resolve structural ambiguities in this sulfonamide hydrochloride salt?

Methodological Answer:
Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is ideal for determining hydrogen bonding, piperidine ring conformation, and counterion interactions. Key steps:

  • Data Collection : High-resolution (<1.0 Å) data minimizes thermal motion artifacts.
  • Refinement : Use anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., N–H···Cl⁻) stabilize the crystal lattice .
  • Validation : Check R-factors (<5%) and electron density maps for omitted solvent molecules.

Advanced: What experimental strategies are recommended for evaluating biological activity, such as enzyme inhibition or receptor binding?

Methodological Answer:

  • In vitro assays :
    • Kinase Inhibition : Use fluorescence polarization assays with ATP-competitive probes.
    • Receptor Binding : Radioligand displacement (e.g., ³H-labeled antagonists) for GPCRs or ion channels.
  • Cell-based models : Select lines expressing target receptors (e.g., HEK293 for transient transfection).
  • Dose-response curves : Fit data to Hill equations to calculate IC₅₀ values. Reference analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride) show activity in enzyme inhibition studies .

Advanced: How can structure-activity relationship (SAR) studies be designed to probe the role of fluorine and piperidine substituents?

Methodological Answer:

  • Fluorine Scanning : Synthesize analogs with fluorine at ortho/meta positions or replace with Cl/CH₃ to assess electronic effects.
  • Piperidine Modifications : Introduce methyl groups at C4 or C5 to evaluate steric hindrance. Compare to 3-(1-methylcyclopropyl)morpholine hydrochloride derivatives .
  • Pharmacophore Mapping : Overlay crystal structures with active analogs to identify critical hydrogen-bond acceptors (e.g., sulfonamide oxygen) .

Advanced: How should researchers address discrepancies in reported toxicity data for sulfonamide derivatives?

Methodological Answer:

  • Source Validation : Cross-reference data from peer-reviewed studies (e.g., PubChem ) over commercial databases.
  • In silico Tools : Use ProTox-II or ADMET predictors to flag potential hepatotoxicity or CYP inhibition.
  • Experimental Replication : Conduct acute toxicity assays (OECD 423) in rodents, comparing results to structurally similar compounds (e.g., 2-methoxy-N-(piperidine-4-yl)benzamide hydrochloride ).

Advanced: What computational methods are suitable for docking studies of this compound with biological targets?

Methodological Answer:

  • Ligand Preparation : Generate 3D conformers (e.g., OpenBabel) and optimize geometry at the B3LYP/6-31G* level.
  • Protein-Ligand Docking : Use AutoDock Vina or Glide. For sulfonamide-containing targets (e.g., carbonic anhydrase), validate poses against crystallographic data .
  • MD Simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability.

Advanced: How can stability under varying pH and solvent conditions be systematically evaluated?

Methodological Answer:

  • Forced Degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 hr) and analyze via HPLC-MS.
  • Solid-State Stability : Store under 40°C/75% RH for 4 weeks; monitor crystallinity via PXRD.
  • Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO. Compare to analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide .

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